molecular formula C11H12N4O B7470824 N-(6-pyrazol-1-ylpyridin-3-yl)propanamide

N-(6-pyrazol-1-ylpyridin-3-yl)propanamide

Cat. No. B7470824
M. Wt: 216.24 g/mol
InChI Key: MLECMOHZYVBMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-pyrazol-1-ylpyridin-3-yl)propanamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various physiological processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and anticancer properties. This compound has been used in various preclinical studies to investigate its efficacy in treating various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

Mechanism of Action

N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is a potent inhibitor of N-(6-pyrazol-1-ylpyridin-3-yl)propanamideβ, an enzyme that regulates various cellular processes by phosphorylating its substrates. Inhibition of N-(6-pyrazol-1-ylpyridin-3-yl)propanamideβ by this compound leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. This compound also inhibits the activity of other kinases, including cyclin-dependent kinase 5 (CDK5) and c-Jun N-terminal kinase (JNK), which are involved in various physiological processes.
Biochemical and Physiological Effects:
N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has been shown to have various biochemical and physiological effects. Inhibition of N-(6-pyrazol-1-ylpyridin-3-yl)propanamideβ by this compound leads to the activation of the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. This compound also inhibits the activity of CDK5 and JNK, which are involved in various physiological processes, including neuronal development and apoptosis. Furthermore, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has several advantages for lab experiments. It is a potent and specific inhibitor of N-(6-pyrazol-1-ylpyridin-3-yl)propanamideβ, making it a reliable tool for studying the role of this enzyme in various cellular processes. This compound is also easy to synthesize and purify, making it readily available for scientific research. However, this compound has some limitations, including its potential off-target effects and toxicity at high concentrations. Careful dose-response studies are required to determine the optimal concentration for specific experimental conditions.

Future Directions

N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has several potential future directions for scientific research. One area of interest is the development of this compound as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further studies are required to determine the efficacy and safety of this compound in preclinical and clinical settings. Another area of interest is the investigation of the downstream signaling pathways activated by inhibition of N-(6-pyrazol-1-ylpyridin-3-yl)propanamideβ by this compound. Understanding the molecular mechanisms underlying the effects of this compound will provide insights into the role of N-(6-pyrazol-1-ylpyridin-3-yl)propanamideβ in various physiological processes. Furthermore, the development of more potent and specific N-(6-pyrazol-1-ylpyridin-3-yl)propanamideβ inhibitors based on the structure of N-(6-pyrazol-1-ylpyridin-3-yl)propanamide may lead to the discovery of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(6-pyrazol-1-ylpyridin-3-yl)propanamide involves the reaction of 3-amino-6-chloropyridine and 3-bromopyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with propanoyl chloride to obtain the final product. The synthesis of this compound has been optimized to achieve high yield and purity, making it a reliable source for scientific research.

properties

IUPAC Name

N-(6-pyrazol-1-ylpyridin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-11(16)14-9-4-5-10(12-8-9)15-7-3-6-13-15/h3-8H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLECMOHZYVBMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CN=C(C=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-pyrazol-1-ylpyridin-3-yl)propanamide

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